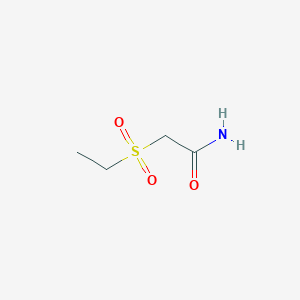
N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CTAP, and it is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central nervous system, and they are known to be involved in the regulation of pain, stress, and addiction.
作用機序
CTAP works by selectively blocking the N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide, which is involved in the regulation of pain and stress responses. By blocking the this compound, CTAP can reduce the rewarding effects of drugs of abuse, thereby decreasing drug-seeking behavior. Additionally, CTAP has been shown to have antidepressant and anxiolytic effects, further highlighting its potential therapeutic applications.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. Studies have shown that CTAP can reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the reward pathway. Additionally, CTAP can reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects are thought to underlie CTAP's therapeutic potential in addiction and other medical conditions.
実験室実験の利点と制限
One of the main advantages of CTAP for lab experiments is its selectivity for the N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide. This allows researchers to specifically target this receptor and study its effects in various medical conditions. Additionally, CTAP has been shown to have good bioavailability and can be administered through various routes, including oral and intravenous.
However, there are also some limitations to using CTAP in lab experiments. One of the main limitations is its potential for off-target effects. While CTAP is selective for the this compound, it may also interact with other receptors and produce unintended effects. Additionally, CTAP has a relatively short half-life, which may limit its therapeutic potential in some medical conditions.
将来の方向性
There are several future directions for research on CTAP. One area of interest is its potential use in the treatment of depression and anxiety. Studies have shown that CTAP has antidepressant and anxiolytic effects, and further research is needed to explore its potential in these conditions.
Another area of interest is the development of CTAP analogs with improved pharmacological properties. Researchers are currently exploring the use of CTAP derivatives with longer half-lives and increased selectivity for the N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide.
Overall, CTAP has shown great promise in scientific research for its potential therapeutic applications in addiction, depression, and other medical conditions. Further research is needed to fully understand its mechanism of action and potential uses in clinical settings.
合成法
The synthesis of CTAP involves the reaction of 2-(4-fluorophenyl)acetic acid with N-(1-cyano-1,2,2-trimethylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatography steps to obtain the final compound.
科学的研究の応用
CTAP has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is its use in the treatment of addiction. Studies have shown that CTAP can effectively reduce drug-seeking behavior in animal models of addiction, including cocaine, alcohol, and opioids.
特性
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-14(2,3)15(4,10-17)18-13(19)9-11-5-7-12(16)8-6-11/h5-8H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGYQZYXDLQRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide](/img/structure/B2870091.png)
![2-Methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2870092.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2870097.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870104.png)
![7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2870106.png)

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870109.png)

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)